molecular formula CH4F3NO3S B12060723 Amine triflate

Amine triflate

Cat. No.: B12060723
M. Wt: 167.11 g/mol
InChI Key: BMWDUGHMODRTLU-UHFFFAOYSA-N
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Comparison with Similar Compounds

Amine triflate can be compared with other similar compounds such as triflamides and triflimides. These compounds also contain the trifluoromethanesulfonyl group but differ in their specific structures and reactivity . Triflamides (CF₃SO₂NHR) and triflimides ((CF₃SO₂)₂NH) are strong NH-acids and are used as catalysts in various chemical processes . The unique properties of this compound, such as its high reactivity and stability, make it distinct from these related compounds.

Similar Compounds

  • Triflamides (CF₃SO₂NHR)
  • Triflimides ((CF₃SO₂)₂NH)
  • Trifluoromethanesulfonic anhydride (CF₃SO₂)₂O
  • N-phenyltriflimide (CF₃SO₂)₂NPh

This compound’s unique combination of stability and reactivity makes it a valuable compound in various fields of scientific research and industrial applications.

Biological Activity

Amine triflate, specifically referring to the trifluoromethanesulfonate (triflate) derivatives of amines, has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties. This article explores the biological activity of amine triflates, highlighting their synthesis, mechanisms of action, and potential applications in drug discovery.

Overview of this compound

Amine triflates are formed from amines and triflic acid (trifluoromethanesulfonic acid), resulting in a highly electrophilic species that can engage in various nucleophilic reactions. The triflate group is known for its ability to stabilize positive charges, making it an excellent leaving group in chemical reactions.

Synthesis of Amine Triflates

The synthesis of amine triflates typically involves the reaction of amines with triflic anhydride or triflic acid. This reaction can be facilitated under mild conditions and often leads to high yields of the desired triflate product. For example, secondary and tertiary amines can be converted into their corresponding triflates through a straightforward procedure involving the addition of triflic anhydride to the amine solution.

Mechanistic Insights

The mechanism by which amine triflates exhibit biological activity often involves their ability to form reactive intermediates. Upon activation, these intermediates can participate in various transformations, including nucleophilic substitutions and cyclization reactions. For instance, studies have shown that activated amides can undergo intramolecular cyclizations leading to the formation of heterocycles, which are prevalent in many biologically active compounds .

Antibacterial Activity

Recent research has demonstrated that certain this compound derivatives exhibit significant antibacterial properties. A study evaluated a series of 3-aminoalkylated indoles synthesized using silver triflate as a catalyst. Among these compounds, some showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicated that modifications in substituents could enhance or diminish antibacterial efficacy.

Drug Discovery Potential

Amine triflates have been identified as valuable intermediates in the synthesis of drug candidates. Their ability to facilitate the formation of complex structures makes them attractive for developing novel pharmaceuticals. For example, the direct amination of alcohols catalyzed by aluminum triflate has been explored for synthesizing various amine derivatives that could serve as building blocks in drug development .

Case Studies

  • Trifluoroethylation Reactions : A study highlighted a catalyst-free method for the trifluoroethylation of amines using trifluoroacetic acid (TFA). This approach allowed for the synthesis of functionalized β-fluoroalkylamines, expanding the toolbox for creating fluorinated compounds relevant to drug discovery .
  • Direct Amination : Research on the direct amination of alcohols using aluminum triflate revealed insights into reaction conditions that favor selectivity towards different amine products. The findings emphasized the role of solvent choice in optimizing yields and selectivity .

Data Tables

Compound Synthesis Method Biological Activity
3-aminoalkylated indolesSilver triflate-catalyzed reactionAntibacterial against Gram-positive/negative
Fluorinated β-aminesCatalyst-free trifluoroethylationPotential drug candidates
Amines from alcoholsDirect amination with aluminum triflateBuilding blocks for pharmaceuticals

Properties

Molecular Formula

CH4F3NO3S

Molecular Weight

167.11 g/mol

IUPAC Name

azane;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3

InChI Key

BMWDUGHMODRTLU-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.N

Origin of Product

United States

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